N-(2,4-dimethylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Description
This compound features a benzothieno[3,2-d]pyrimidin-4(3H)-one core substituted with a fluorine atom at position 7.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2S/c1-11-6-7-14(12(2)8-11)23-16(25)9-24-10-22-18-17-13(21)4-3-5-15(17)27-19(18)20(24)26/h3-8,10H,9H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFDXLZNOYJRPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC(=C43)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-(9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and other pharmacological implications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a benzothieno-pyrimidine core. Its molecular formula is , with a molecular weight of approximately 441.5 g/mol. The presence of the 9-fluoro substituent is significant for its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, studies on related benzothiazole derivatives have shown effectiveness against various bacterial and fungal strains.
- Minimum Inhibitory Concentration (MIC) : Compounds structurally related to N-(2,4-dimethylphenyl)-2-(9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide have demonstrated MIC values ranging from 10.7 to 21.4 μmol/mL against several pathogens, including Escherichia coli and Klebsiella pneumoniae .
| Compound | MIC (μmol/mL) | Pathogen |
|---|---|---|
| 4d | 10.7 - 21.4 | E. coli |
| 4p | Not specified | Fungi |
| 3h | Not specified | Fungi |
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines have revealed that compounds with similar frameworks can induce apoptosis in tumor cells. The cytotoxic effects are often measured using the MTT assay or similar methodologies.
- Example Findings : In studies assessing related compounds, significant cytotoxicity was observed at concentrations above 20 μM in human cancer cell lines .
The mechanism of action for these compounds generally involves the inhibition of key enzymes or disruption of cellular processes essential for microbial survival or cancer cell proliferation. For instance, some compounds have been shown to inhibit DNA synthesis or interfere with protein synthesis pathways.
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of a series of benzothiazole derivatives against clinical isolates of bacteria and fungi. The results indicated that specific modifications in the chemical structure enhanced antimicrobial potency .
- Cytotoxicity Assessment : A recent investigation into the cytotoxic effects of related compounds demonstrated that structural variations significantly influenced their effectiveness against different cancer cell lines .
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by the following:
- Molecular Formula : C19H18F N3O2S
- Molecular Weight : 357.43 g/mol
- IUPAC Name : N-(2,4-dimethylphenyl)-2-(9-fluoro-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
The chemical structure includes a benzothieno-pyrimidine moiety, which is significant for its biological activity.
Anticancer Properties
Research indicates that compounds similar to N-(2,4-dimethylphenyl)-2-(9-fluoro-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exhibit significant anticancer activities. Studies have shown that they can inhibit tumor growth by inducing apoptosis in cancer cells and interfering with cell cycle progression. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzothieno-pyrimidine exhibited potent cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation .
Antiviral Activity
This compound has also been studied for its potential antiviral properties. Research suggests that it may inhibit viral replication through various mechanisms, including interference with viral enzymes.
- Case Study : In vitro studies have shown that similar compounds can inhibit the replication of influenza viruses by targeting viral RNA polymerase .
Anti-inflammatory Effects
The anti-inflammatory potential of N-(2,4-dimethylphenyl)-2-(9-fluoro-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has been explored as well. It may modulate inflammatory pathways and reduce cytokine production.
- Data Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits cell cycle | |
| Antiviral | Inhibits viral replication | |
| Anti-inflammatory | Modulates inflammatory pathways; reduces cytokines |
Synthetic Pathways
The synthesis of N-(2,4-dimethylphenyl)-2-(9-fluoro-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide involves several steps:
- Formation of the Benzothieno-Pyrimidine Core : This involves cyclization reactions that form the heterocyclic structure.
- Fluorination : The introduction of the fluorine atom at the 9-position is critical for enhancing biological activity.
- Acetamide Formation : The final step involves acetamide formation through reaction with acetic anhydride or acetyl chloride.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogs
N-(2-Chloro-4-fluorophenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
- Key Differences : The phenyl ring substituents are 2-chloro and 4-fluoro instead of 2,4-dimethyl.
- This may alter binding affinity in hydrophobic pockets .
N-(2-Chloro-4-methylphenyl)-2-(4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl)acetamide
- Key Differences: The benzothieno core is substituted with a phenyl group at position 7, and the acetamide is attached to a 2-chloro-4-methylphenyl group.
- Impact : The 7-phenyl substitution introduces steric bulk, which may hinder binding to flat enzymatic pockets. The chloro-methylphenyl group balances lipophilicity and polarity .
N-(2,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide
- Key Differences: The core is a thieno[2,3-d]pyrimidin-4-one (structural isomer of benzothieno[3,2-d]pyrimidinone) with ethyl and methyl substituents. The acetamide is linked via a sulfur atom.
- Impact : The thioether linkage and isomerized core may reduce planarity, affecting π-π stacking interactions. Ethyl and methyl groups enhance steric effects .
Functional Group Modifications
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide
- Key Differences: A simpler pyrimidinone core lacking the fused thiophene ring.
- Impact : Reduced aromaticity and planarity may limit interactions with deep enzymatic binding sites. The dichlorophenyl group increases polarity .
2-(4-(2,4-Dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-ylamino)-N-phenylacetamide
Research Findings and Implications
- Substituent Effects : Methyl groups (as in the target compound) enhance lipophilicity, favoring passive diffusion across membranes. Halogenated phenyl groups (Cl, F) improve metabolic stability but may reduce bioavailability.
- Core Modifications: Fused benzothieno-pyrimidinone cores (target compound, ) offer superior planarity for target binding compared to non-fused pyrimidines ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
